

# Spectroscopic Characterization of M-phenylenediamine Dihydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: *M-phenylenediamine dihydrochloride*

Cat. No.: *B147415*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **m-phenylenediamine dihydrochloride**, a compound of interest in various research and development applications. This document details the Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles of the molecule, offering valuable data for its identification, characterization, and quality control.

## Introduction

**M-phenylenediamine dihydrochloride** is the salt form of m-phenylenediamine, an aromatic amine. The protonation of the two amino groups significantly influences its electronic structure and, consequently, its spectroscopic properties. Understanding these properties is crucial for researchers working with this compound. This guide presents a summary of its key spectroscopic data and the experimental protocols for obtaining them.

## Spectroscopic Data

The following sections present the FTIR, NMR, and UV-Vis spectroscopic data for **m-phenylenediamine dihydrochloride**.

## Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **m-phenylenediamine dihydrochloride** is characterized by the vibrational modes of the protonated aromatic amine. The data presented below is a representative analysis of typical spectra obtained for this compound in the solid state.

Table 1: FTIR Spectroscopic Data for **M-phenylenediamine Dihydrochloride**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3000-2800	Broad, Strong	N-H stretching vibrations of the ammonium groups (-NH <sub>3</sub> <sup>+</sup> )
~1600-1580	Medium-Strong	Aromatic C=C stretching vibrations
~1500-1450	Medium-Strong	N-H bending vibrations of the ammonium groups (-NH <sub>3</sub> <sup>+</sup> )
~1300-1000	Medium	C-N stretching vibrations
~900-650	Medium-Strong	Out-of-plane C-H bending vibrations of the aromatic ring

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of **m-phenylenediamine dihydrochloride** are typically recorded in a deuterated solvent such as D<sub>2</sub>O, as the compound is highly soluble in water. The protonation of the amino groups leads to a significant deshielding of the aromatic protons and carbons. The following data is estimated based on the known effects of protonation on the spectra of aromatic amines.

Table 2: <sup>1</sup>H NMR Spectroscopic Data for **M-phenylenediamine Dihydrochloride** (Estimated, in D<sub>2</sub>O)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.5-7.7	m	2H	Aromatic C-H
~7.3-7.5	m	2H	Aromatic C-H

Table 3:  $^{13}\text{C}$  NMR Spectroscopic Data for **M-phenylenediamine Dihydrochloride** (Estimated, in  $\text{D}_2\text{O}$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~130-135	Aromatic C-N
~120-130	Aromatic C-H

## Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **m-phenylenediamine dihydrochloride** in an aqueous solution is expected to be similar to that of m-phenylenediamine in an acidic medium. The protonation of the amino groups causes a hypsochromic (blue) shift of the absorption maxima compared to the free base in a neutral solvent.

Table 4: UV-Vis Spectroscopic Data for **M-phenylenediamine Dihydrochloride** (in Water)

$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ , $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$ )
~289	~2000
~238	~7200

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

### FTIR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of dry **m-phenylenediamine dihydrochloride** is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- The mixture is then transferred to a pellet die.
- Pressure is applied using a hydraulic press to form a transparent or semi-transparent pellet.
- The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis.
- A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

## NMR Spectroscopy Protocol

Sample Preparation for  $^1\text{H}$  and  $^{13}\text{C}$  NMR:

- Approximately 5-10 mg of **m-phenylenediamine dihydrochloride** is dissolved in about 0.5-0.7 mL of deuterium oxide ( $\text{D}_2\text{O}$ ).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3- $\text{d}_4$  acid sodium salt (TSP), may be added for chemical shift referencing ( $\delta = 0.00$  ppm).
- The NMR spectra are acquired on a spectrometer operating at a suitable frequency (e.g., 400 MHz for  $^1\text{H}$  NMR).

## UV-Vis Spectroscopy Protocol

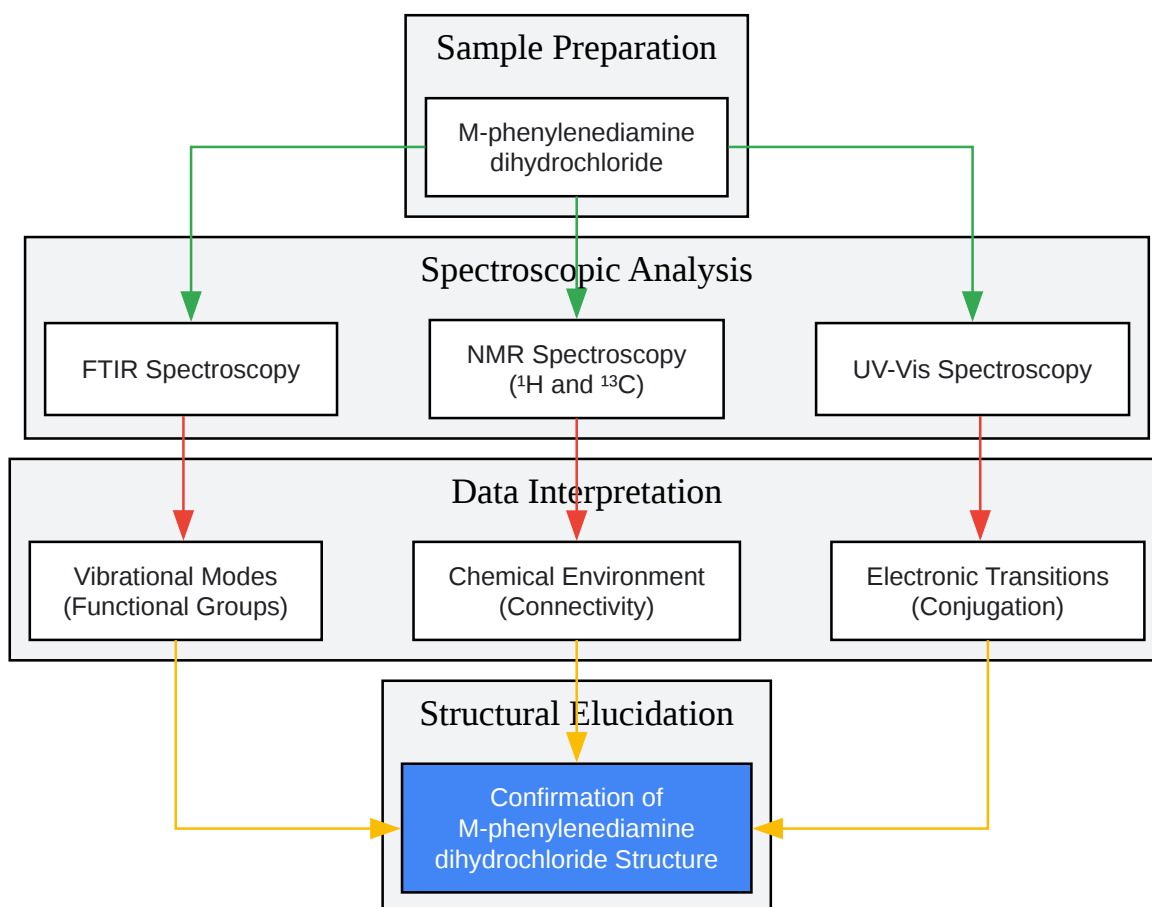
Sample Preparation and Measurement:

- A stock solution of **m-phenylenediamine dihydrochloride** of a known concentration is prepared in deionized water.
- A series of dilutions are made from the stock solution to prepare samples of varying concentrations.

- A quartz cuvette is rinsed and filled with deionized water to serve as a blank for baseline correction.
- The absorbance of each sample solution is measured over a wavelength range of approximately 200-400 nm using a UV-Vis spectrophotometer.
- The wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ) are determined from the resulting spectrum.

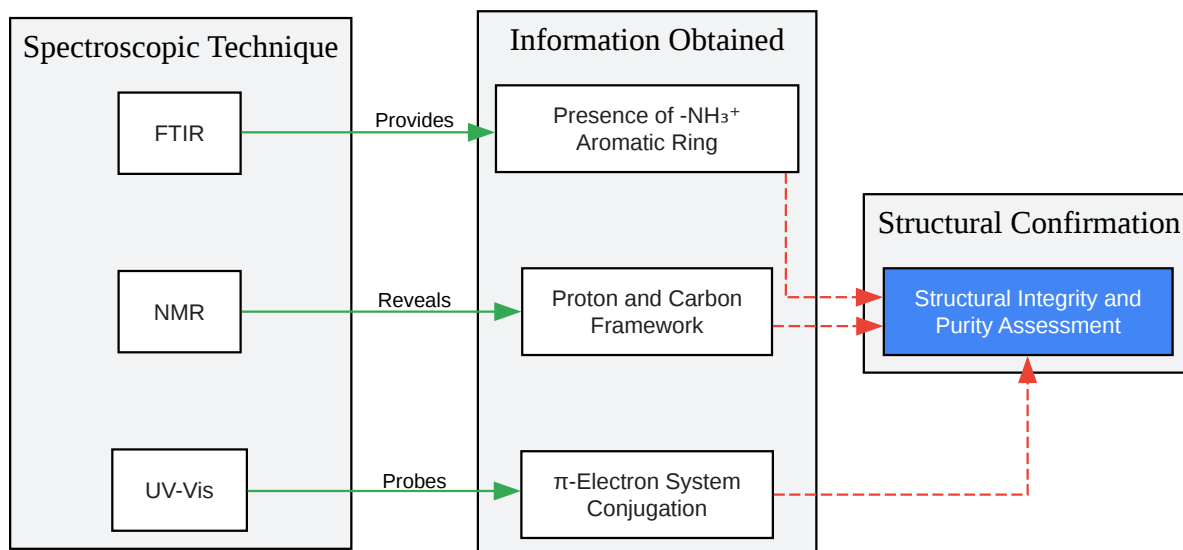
## Visualization of Spectroscopic Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **m-phenylenediamine dihydrochloride**.



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A flowchart illustrating the overall workflow of spectroscopic analysis.



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